molecular formula C15H14N6O3 B6482877 3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-23-6

3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B6482877
CAS No.: 921530-23-6
M. Wt: 326.31 g/mol
InChI Key: KEOOHCSYZDETDM-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-purine-dione family, characterized by a fused heterocyclic core (triazolo[4,3-e]purine) with dione functional groups at positions 6 and 7. Key structural features include:

  • A 3-(4-methoxyphenyl) substituent on the triazole ring.
  • Methyl groups at positions 5 and 9 of the purine scaffold.
  • Molecular formula: C₁₅H₁₄N₆O₃ (calculated based on IUPAC nomenclature).

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-19-10-12(22)16-15(23)20(2)13(10)21-11(17-18-14(19)21)8-4-6-9(24-3)7-5-8/h4-7H,1-3H3,(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOOHCSYZDETDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 5,9-dimethyl-1,2,4-triazolo[4,3-e]pyrimidine-6,8(7H,9H)-dione in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar triazolo-purine-dione derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione 3-(4-MeO-phenyl), 5-Me, 9-Me C₁₅H₁₄N₆O₃ 326.31 g/mol Methoxy group enhances lipophilicity; methyl groups may stabilize conformation.
F722-0189 3-(4-MeO-phenyl), 5-Me, 9-benzyl C₂₁H₁₈N₆O₃ 402.41 g/mol Benzyl group increases steric bulk, potentially affecting receptor binding.
F722-0589 3-(4-MeO-phenyl), 5-Me, 7-Me, 9-(3-methylbutyl) C₂₀H₂₄N₆O₃ 396.45 g/mol Branched alkyl chain at N9 may improve solubility.
4b 9-(4-chlorophenyl), pyrimido-triazolo core C₁₄H₁₀ClN₇O₂ 367.73 g/mol Chlorophenyl group enhances electronic effects; IR 1676 cm⁻¹ (C=O).
EP 3 950 692 A1 Pyrrolo-triazolo-pyrazine core with tosyl and cyclopentane groups C₂₄H₂₃N₇O₂S 501.55 g/mol Complex heterocyclic system; synthetic yield 99%.

Key Observations :

  • Substituent Position : The 3-(4-methoxyphenyl) group is a common feature in analogs, but substitutions at N5, N7, and N9 significantly alter molecular weight and properties.
  • Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups influence reactivity and binding .
  • Synthetic Accessibility : Microwave-assisted methods (e.g., for pyrimido-triazolo-diones) offer higher yields (71–99%) compared to traditional routes .

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